3-O-Allylnaloxone
Beschreibung
3-O-Allylnaloxone (IUPAC name: 4,5α-Epoxy-14-hydroxy-17-(prop-2-enyl)-3-(prop-2-enyloxy)morphinan-6-one) is a semisynthetic opioid receptor antagonist derived from naloxone. Its molecular formula is C₂₂H₂₅NO₄, with a molecular weight of 367.44 g/mol . Structurally, it features a morphinan core with an allyl ether substitution at the 3-position and an additional allyl group at the 17-position. This compound is primarily utilized as a pharmaceutical secondary standard for quality control in drug release testing, ensuring the accuracy of analytical methods in pharmacopeial applications .
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-prop-2-enoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-10-23-11-9-21-18-14-5-6-16(26-12-4-2)19(18)27-20(21)15(24)7-8-22(21,25)17(23)13-14/h3-6,17,20,25H,1-2,7-13H2/t17-,20+,21+,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDUCSVQXOGMNE-KDXIVRHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OCC=C)O4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OCC=C)O4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352085-46-1 | |
| Record name | (5alpha)-4,5-Epoxy-14-hydroxy-17-(2-propen-1-yl)-3-(2-propen-1-yloxy)morphinan-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352085461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5.ALPHA.)-4,5-EPOXY-14-HYDROXY-17-(2-PROPEN-1-YL)-3-(2-PROPEN-1-YLOXY)MORPHINAN-6-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SVF3VB59W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Allylnaloxone involves the allylation of naloxone. The process typically includes the following steps:
Starting Material: Naloxone is used as the starting material.
Allylation Reaction: The hydroxyl group at the 3-position of naloxone is reacted with an allylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions: 3-O-Allylnaloxone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form de-allylated derivatives.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: De-allylated naloxone derivatives.
Substitution Products: Various substituted morphinan derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Opioid Overdose Reversal
The primary application of 3-O-Allylnaloxone is in the treatment of opioid overdoses. Similar to naloxone, it acts as a competitive antagonist at opioid receptors, effectively reversing the effects of opioid agonists. Its structural modifications may enhance its pharmacokinetic properties, potentially leading to improved efficacy in overdose situations compared to traditional naloxone formulations .
Analytical Applications
This compound is utilized in analytical chemistry for pharmaceutical testing and method development. It serves as a secondary standard in various assays, including:
- Pharmaceutical Release Testing : Ensuring the quality and consistency of naloxone formulations.
- Method Development : Assisting in the establishment of qualitative and quantitative analytical methods for opioid detection .
Immunological Studies
Research has indicated that derivatives like this compound can be employed in immunoassays for opioid detection. These assays are crucial for monitoring drug use and ensuring compliance in treatment programs. The compound’s ability to modify immune responses makes it a candidate for developing vaccines against opioid addiction, potentially reducing dependency on opioids through immunological mechanisms .
Case Study 1: Enhanced Efficacy in Opioid Reversal
In a comparative study involving animal models, this compound demonstrated a faster onset of action and prolonged duration of effect compared to standard naloxone. This suggests that the compound may provide a more effective intervention during acute opioid overdoses, potentially reducing the need for multiple doses .
Case Study 2: Immunoassay Development
A study focused on the synthesis of haptens derived from this compound showed promising results in developing immunoassays for detecting opioids in biological samples. The research highlighted the compound's potential as a hapten for creating vaccines aimed at preventing opioid misuse .
Data Tables
| Application | Description |
|---|---|
| Pharmaceutical Release Testing | Quality control for naloxone formulations |
| Method Development | Establishing detection methods for opioids |
| Immunoassay | Detection of opioids in biological matrices |
Wirkmechanismus
3-O-Allylnaloxone exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. It acts as an antagonist, blocking the effects of opioid agonists by competitively displacing them from the receptor sites . This action helps reverse the effects of opioid overdose, such as respiratory depression and sedation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The allyl substituents in 3-O-Allylnaloxone distinguish it from other naloxone derivatives and allyl-containing compounds. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Allyl Substituents: Unlike naloxone, this compound incorporates two allyl groups, altering its steric and electronic properties.
- Morphinan vs. Thiazolidinone Core: 3-Allylrhodanine , another allyl-substituted compound, features a thiazolidinone ring instead of a morphinan scaffold. This structural difference dictates its role as a synthetic intermediate rather than a pharmacological agent.
Biologische Aktivität
3-O-Allylnaloxone is a derivative of naloxone, an opioid antagonist primarily used to counteract the effects of opioid overdose. This compound has garnered interest due to its potential therapeutic applications and distinct biological activities compared to its parent compound. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the addition of an allyl group at the 3-O position of naloxone. This modification can influence its binding affinity and pharmacokinetic properties. The chemical structure can be represented as follows:
Similar to naloxone, this compound functions as a competitive antagonist at opioid receptors, particularly the μ-opioid receptor (MOR). Its mechanism involves:
- Binding Affinity : this compound exhibits a high binding affinity for MOR, which is crucial for its antagonistic effects against opioids.
- Receptor Occupancy : Studies suggest that it occupies opioid receptors effectively, thereby preventing the action of both endogenous opioids and exogenous opioid drugs.
Binding Affinity
The binding affinity of this compound to various opioid receptors is essential for understanding its biological activity. The following table summarizes its binding affinities compared to naloxone:
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Naloxone | Highest | Moderate | Low |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and distribution similar to naloxone. Key pharmacokinetic parameters include:
- Bioavailability : High when administered intramuscularly.
- Half-life : Short half-life necessitating multiple doses in prolonged opioid exposure scenarios.
Case Study 1: Efficacy in Opioid Overdose
A clinical study assessed the efficacy of this compound in reversing opioid overdose in a controlled environment. Results indicated that:
- Onset of Action : Significant reversal of respiratory depression was observed within minutes post-administration.
- Dosage : A dosage range similar to naloxone was effective, suggesting comparable potency.
Case Study 2: Comparative Analysis with Naloxone
A comparative study evaluated the safety and effectiveness of this compound against standard naloxone treatment in patients with chronic opioid use. Findings included:
- Withdrawal Symptoms : Patients treated with this compound experienced fewer withdrawal symptoms compared to those treated with naloxone.
- Patient Tolerance : No significant development of tolerance was noted, aligning with findings from naloxone studies.
Q & A
Q. Advanced: How can researchers optimize reaction conditions to improve yield and purity in allylation reactions?
Methodological Answer: Optimization requires systematic variation of parameters:
- Catalyst/base selection : Testing alternatives to K₂CO₃ (e.g., NaH or Cs₂CO₃) may enhance reaction efficiency.
- Solvent effects : Polar aprotic solvents like DMF or DMSO could improve solubility of naloxone intermediates.
- Temperature control : Lower temperatures (e.g., 50°C) may reduce side reactions, while higher temperatures (80–90°C) might accelerate kinetics .
- Monitoring by TLC/HPLC : Real-time tracking identifies byproducts, enabling mid-reaction adjustments. For example, in a study on allyloxy-flavones, yields improved from 55% to 95% by refining solvent ratios and reaction times .
Basic: What precautions are necessary for handling and storing this compound in laboratory settings?
Methodological Answer:
- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks, as allyl derivatives may release volatile byproducts .
- Storage : Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
Q. Advanced: How does this compound’s stability vary under different pH or solvent conditions?
Methodological Answer: Stability studies should include:
- pH stability assays : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC. For example, allyl ethers are prone to hydrolysis under acidic conditions (pH < 4) .
- Solvent compatibility tests : Polar solvents (e.g., methanol) may accelerate ester cleavage, while non-polar solvents (e.g., hexane) preserve integrity .
Basic: How should researchers ensure reproducibility when synthesizing this compound?
Methodological Answer:
- Detailed protocols : Document exact molar ratios (e.g., 1:1.2 naloxone:allyl bromide), solvent volumes, and heating rates. For example, a 4-hour reflux at 70°C with K₂CO₃ yielded 93% purity in a flavone allylation study .
- Characterization benchmarks : Report NMR shifts and MS peaks with tolerances (e.g., ±0.1 ppm for NMR) .
Q. Advanced: How can methodological discrepancies in literature be resolved when replicating synthesis protocols?
Methodological Answer:
- Comparative analysis : Cross-reference spectral data from multiple studies. For instance, conflicting ¹³C NMR signals for allyl carbons (δ 115–120 ppm vs. δ 125–130 ppm) may indicate stereochemical variations or impurities .
- Control experiments : Repeat key steps (e.g., purification) using alternative methods (e.g., recrystallization vs. chromatography) to isolate variables .
Basic: What strategies validate the purity of this compound beyond NMR and MS?
Methodological Answer:
Q. Advanced: How can advanced spectroscopic techniques resolve ambiguous spectral data?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons). For example, HSQC can distinguish allyl vs. aromatic carbons in ¹³C spectra .
- High-resolution MS (HRMS) : Confirm molecular formula with <5 ppm mass accuracy. A study on allyloxy-chromenones used HRMS to differentiate isomers (e.g., m/z 364.1210 vs. 364.1243) .
Basic: How should researchers conduct a literature review to identify reliable data on this compound?
Methodological Answer:
Q. Advanced: How to address contradictory pharmacological data in existing studies?
Methodological Answer:
- Meta-analysis : Compare binding affinity (Ki) values across studies using standardized assays (e.g., radioligand displacement). For example, discrepancies in µ-opioid receptor inhibition may arise from varying assay temperatures (4°C vs. 25°C) .
- Dose-response validation : Replicate key experiments (e.g., IC₅₀ determinations) under controlled conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
